N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-nitropyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-4-9(12(13)14)10-5-8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
UQEIYAQTTFQRJB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of a cyclopropoxy group. The final step involves the addition of a methanesulfonamide group under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide can be compared with other similar compounds such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but lacks the cyclopropoxy and methanesulfonamide groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a methyl group instead of a cyclopropoxy group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound has a nitro group but lacks the cyclopropoxy and methanesulfonamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
